Ani9

概要

科学的研究の応用

Ani9 has a wide range of applications in scientific research:

Cancer Research: This compound is used to study the role of ANO1 in cancer progression and as a potential therapeutic agent.

Hypertension: Research has shown that ANO1 inhibitors like this compound can be used to explore new treatments for hypertension.

Pain Management: This compound is utilized in studies investigating the role of ANO1 in nociception and pain pathways.

Respiratory Diseases: This compound is also used in research related to respiratory conditions such as asthma and chronic obstructive pulmonary disease.

作用機序

Ani9は、ANO1塩化物チャネルを選択的に阻害することによって作用します。 この阻害は、チャネルへの結合と塩化物イオンの流れの遮断を通じて起こり、体液分泌、平滑筋収縮、痛覚受容などのさまざまな生理学的プロセスに影響を与えます . This compoundのANO1に対する高い選択性は、ANO2などの他の同様のチャネルに対する高い選択性は、その作用機序の重要な特徴です .

類似の化合物との比較

類似の化合物

ベンゾブロマロン: 別のANO1阻害剤ですが、this compoundに比べて選択性が低いです.

ニコルサミド: ANO1と他の塩化物チャネルの両方を阻害することが知られており、this compoundよりも特異性が低いです.

This compoundの独自性

This compoundは、ANO1に対して高い選択性と効力を持ち、ANO2などの他の同様のチャネルに対しては最小限の影響しか及ぼさないため、際立っています。 これは、ANO1特異的な生理学的および病理学的プロセスを研究するための貴重なツールとなっています .

準備方法

合成ルートと反応条件

Ani9の合成には、いくつかの重要なステップが含まれます。

出発原料: 合成は、4-クロロ-2-メチルフェノールと2-メトキシベンズアルデヒドから始まります。

中間体の形成: 4-クロロ-2-メチルフェノールは、クロロアセチルクロリドと反応させて、2-(4-クロロ-2-メチルフェノキシ)アセチルクロリドを生成します。

縮合反応: 次に、中間体を塩基の存在下で2-メトキシベンズアルデヒドと縮合させて、最終生成物であるthis compoundを生成します.

工業生産方法

This compoundの具体的な工業生産方法は広く文書化されていませんが、合成は通常、縮合反応、再結晶による精製、分光法による特性評価などの標準的な有機合成技術を使用します .

化学反応の分析

反応の種類

Ani9は主に以下のタイプの反応を起こします。

置換反応: クロロ基の存在により、this compoundは求核置換反応に参加できます。

一般的な試薬と条件

塩基: this compoundの合成で使用される一般的な塩基には、水酸化ナトリウムと炭酸カリウムがあります。

主な製品

合成の主な生成物はthis compound自体であり、再結晶と精製技術によって高い純度が達成されます .

科学研究への応用

This compoundは、科学研究において幅広い用途があります。

類似化合物との比較

Similar Compounds

Benzbromarone: Another ANO1 inhibitor, but with less selectivity compared to Ani9.

Niclosamide: Known to inhibit both ANO1 and other chloride channels, making it less specific than this compound.

Uniqueness of this compound

This compound stands out due to its high selectivity and potency for ANO1, with minimal effects on other similar channels such as ANO2. This makes it a valuable tool for studying ANO1-specific physiological and pathological processes .

特性

IUPAC Name |

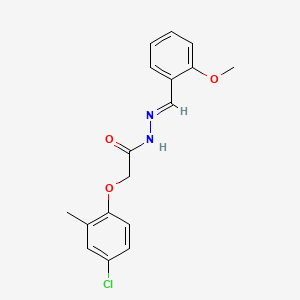

2-(4-chloro-2-methylphenoxy)-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c1-12-9-14(18)7-8-15(12)23-11-17(21)20-19-10-13-5-3-4-6-16(13)22-2/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDALDZRKOBJXIE-VXLYETTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NN=CC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)N/N=C/C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。